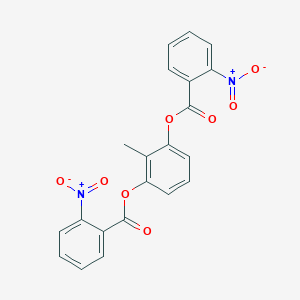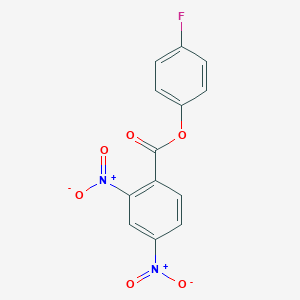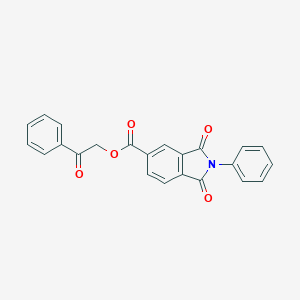
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound with the molecular formula C23H15NO5 It is characterized by its unique structure, which includes a phenylethyl group and an isoindolinecarboxylate moiety
Métodos De Preparación
The synthesis of Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenylglyoxal with isoindoline derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality.
Análisis De Reacciones Químicas
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or isoindoline rings are replaced by other groups.
Aplicaciones Científicas De Investigación
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery and development.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:
2-Oxo-2-phenylethyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate: This compound has a bromine atom on the phenyl ring, which can influence its reactivity and biological activity.
2-Oxo-2-phenylethyl 2-(2,5-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate:
2-Oxo-2-phenylethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate: The methoxy group can alter the compound’s solubility and reactivity, making it suitable for different applications.
Propiedades
Fórmula molecular |
C23H15NO5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
phenacyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C23H15NO5/c25-20(15-7-3-1-4-8-15)14-29-23(28)16-11-12-18-19(13-16)22(27)24(21(18)26)17-9-5-2-6-10-17/h1-13H,14H2 |
Clave InChI |
ZRYFPHAWFNLNPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


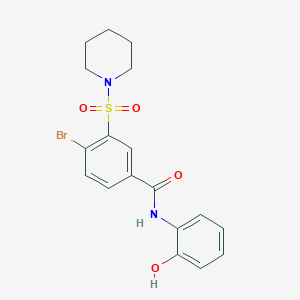
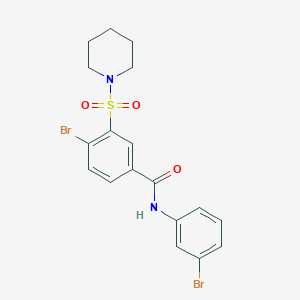
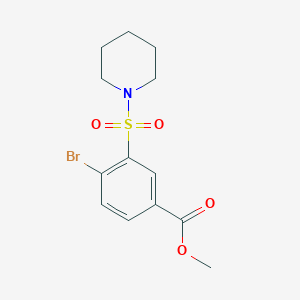
![2-[(4-Bromophenyl)sulfonyl]-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B342244.png)
![1-[(4-{4-Nitrophenoxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B342245.png)
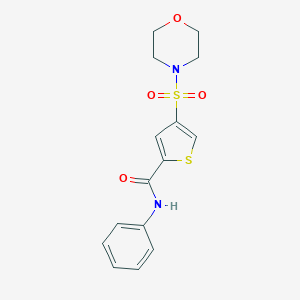
![4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B342253.png)
![2-{[4-(4-Toluidinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B342254.png)
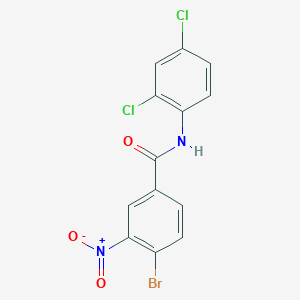
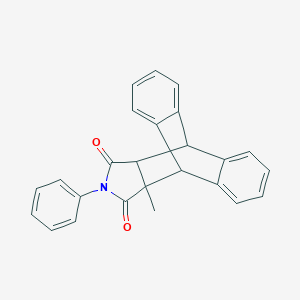
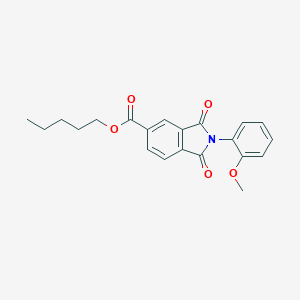
![4-[(3,4'-DIMETHYLBIPHENYL-4-YL)OXY]BENZENE-1,2-DICARBONITRILE](/img/structure/B342266.png)
